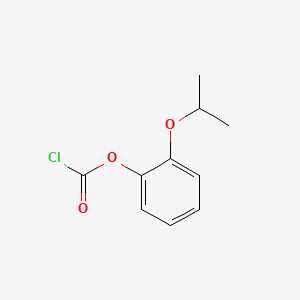![molecular formula C11H12Cl2N2O2 B13712752 Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H12Cl2N2O2 and a molecular weight of 275.13 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes both chloro and hydrazono functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate typically involves the reaction of isopropyl chloroacetate with 4-chlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazono group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazono group can be oxidized to form azo compounds or reduced to form hydrazine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution Products: Amino or thio derivatives.
Oxidation Products: Azo compounds.
Reduction Products: Hydrazine derivatives.
Hydrolysis Products: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can affect their function. The chloro group can also participate in substitution reactions, further modifying the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Similar structure but with a methoxy group instead of a chloro group.
Methyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate: Similar structure but with a methyl ester instead of an isopropyl ester.
Uniqueness
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is unique due to its combination of chloro and hydrazono functional groups, which provide a versatile platform for various chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H12Cl2N2O2 |
|---|---|
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
propan-2-yl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+ |
Clé InChI |
FHZSNRPPCJTSFR-XNTDXEJSSA-N |
SMILES isomérique |
CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl |
SMILES canonique |
CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


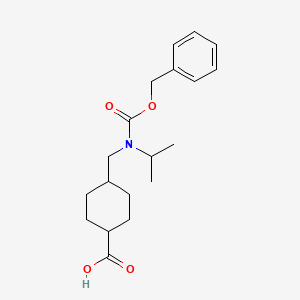
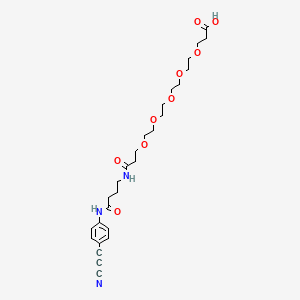
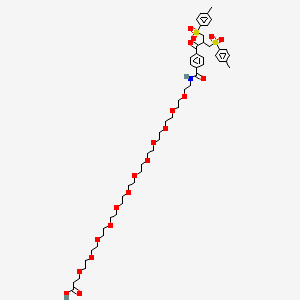
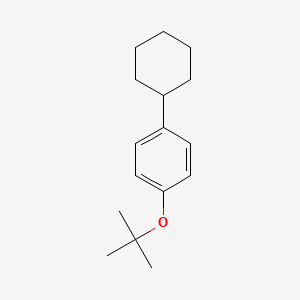
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
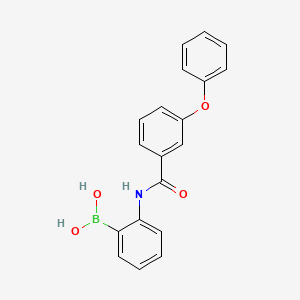
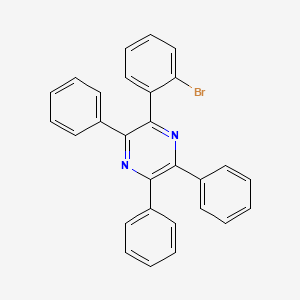
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)

![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)

![6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
